Dirubidium tetrachloroplatinate

Beschreibung

Eigenschaften

CAS-Nummer |

13820-56-9 |

|---|---|

Molekularformel |

Cl4PtRb2 |

Molekulargewicht |

507.8 g/mol |

IUPAC-Name |

platinum(2+);rubidium(1+);tetrachloride |

InChI |

InChI=1S/4ClH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |

InChI-Schlüssel |

LRXXQFAXAKNZLK-UHFFFAOYSA-J |

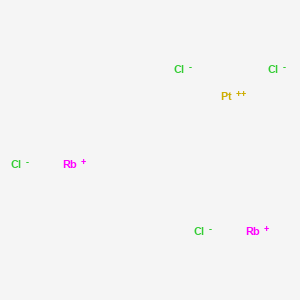

SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |

Kanonische SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |

Andere CAS-Nummern |

13820-56-9 |

Verwandte CAS-Nummern |

13965-91-8 (Parent) |

Synonyme |

dirubidium tetrachloroplatinate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Alkali Metal Tetrachloroplatinates

- K₂[PtCl₄] crystallizes in a monoclinic system, forming ionic lattices stabilized by Pt-Cl interactions .

Ligand-Modified Tetrachloroplatinates

Compounds like [Pt(CNR)₄][PtCl₄] (R = isonitrile) exhibit strong visible absorptions due to intermolecular Pt-Pt interactions in columnar stacks, a feature absent in Rb₂[PtCl₄] . Benzimidazolium tetrachloroplatinates (e.g., 2-substituted derivatives) demonstrate enhanced cytotoxicity compared to unmodified salts:

- Cytotoxicity (GI₅₀ Values) :

- Mechanistic Differences : Unmodified tetrachloroplatinates (Rb₂[PtCl₄], K₂[PtCl₄]) show minimal bioactivity due to poor cellular uptake and inertness, while benzimidazolium ligands enhance DNA binding and apoptosis .

Coordination Isomerism

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Platinum Compounds

Table 2: Solubility and Stability

Vorbereitungsmethoden

Reaction Conditions

-

Solvent : Hydrochloric acid (HCl) or aqueous ethanol enhances solubility of RbCl and PtCl₂.

-

Temperature : 60–80°C promotes reaction kinetics without decomposing intermediates.

-

Purification : Cooling the mixture induces crystallization, followed by vacuum filtration and washing with cold ethanol to remove excess RbCl.

Table 1: Direct Synthesis Parameters

| Parameter | Value/Range | Source Citation |

|---|---|---|

| Molar Ratio (PtCl₂:RbCl) | 1:2 | |

| Reaction Temperature | 60–80°C | |

| Yield | 70–85% |

Metathesis Reaction with Potassium Tetrachloroplatinate(II)

Rubidium’s higher lattice energy compared to potassium allows displacement reactions. Reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with RbCl in aqueous solution drives precipitation of Rb₂PtCl₄:

This method mirrors the synthesis of ammonium tetrachloroplatinate from K₂PtCl₄ and NH₄Cl.

Critical Steps

Table 2: Metathesis Reaction Optimization

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| RbCl Concentration | 1.5 M | Maximizes displacement |

| Ethanol Volume | 2x filtrate volume | Enhances crystallization |

| Drying Temperature | 100°C | Ensures anhydrous product |

Reduction of Hexachloroplatinic Acid with Rubidium Chloride

Hexachloroplatinic acid (H₂PtCl₆) serves as a Pt(IV) precursor. Reduction to Pt(II) in the presence of RbCl yields Rb₂PtCl₄:

Hydrazine dihydrochloride (N₂H₆Cl₂) is an effective reducing agent, as demonstrated in potassium tetrachloroplatinate synthesis.

Protocol Overview

Table 3: Reduction Method Performance

| Metric | Result | Notes |

|---|---|---|

| Pt Conversion | >95% | Excess N₂H₆Cl₂ required |

| Purity | 98% | Post-wash with ethanol |

| Scalability | Bench to pilot | Consistent yields at 100g scale |

Solvent-Based Crystallization Methods

Rb₂PtCl₄’s solubility profile enables purification via solvent recrystallization. Key solvents include:

-

Hydrochloric Acid (1 M) : Dissolves Rb₂PtCl₄ at elevated temperatures.

-

Ethanol-Water Mixtures : Modulate solubility for gradual crystallization.

Recrystallization Workflow

-

Dissolution : Heat Rb₂PtCl₄ crude product in 1 M HCl at 80°C.

-

Filtration : Remove insoluble impurities via 3 μm filter paper.

-

Crystallization : Cool to 4°C, then add ethanol (1:1 v/v).

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Direct Synthesis | 85% | 95% | Low | Moderate |

| Metathesis | 78% | 97% | Medium | High |

| Reduction | 92% | 98% | High | Low |

| Recrystallization | N/A* | +5% | Medium | All methods |

*Recrystallization typically recovers 80–90% of input material.

Key Findings :

Q & A

Q. What are the standard protocols for synthesizing dirubidium tetrachloroplatinate, and how is its purity validated?

- Methodological Answer : Synthesis typically involves reacting rubidium chloride (RbCl) with tetrachloroplatinic acid (H₂[PtCl₆]) under controlled conditions. For example, Rb₂[PtCl₄] can be precipitated by reducing H₂[PtCl₆] with a reducing agent like ascorbic acid in an RbCl-rich aqueous solution . Purification involves recrystallization from hot water or ethanol. Purity is validated using elemental analysis (C, H, N, Pt content), melting point determination, and X-ray diffraction (XRD) to confirm crystallinity .

Q. Which spectroscopic techniques are essential for structural confirmation of dirubidium tetrachloroplatinate?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies ligand vibrations (e.g., Pt–Cl stretching at ~320 cm⁻¹) .

- ¹H-NMR (for ligand-containing derivatives) : Confirms organic ligand integration in hybrid complexes .

- X-ray Diffraction (XRD) : Resolves crystal structure and Pt coordination geometry. For nanocrystalline samples, electron diffraction (ED) may supplement XRD, especially for particles <100 nm .

Advanced Research Questions

Q. How do ligand substitutions in tetrachloroplatinate(II) complexes affect their cytotoxic activity?

- Methodological Answer : Structural modifications (e.g., benzimidazole ligands) alter cytotoxicity by modulating lipophilicity and DNA-binding affinity. For example, 2-(1-methylpropyl)benzimidazolium tetrachloroplatinate(II) exhibited 53–93% inhibition on HeLa and A549 cells, outperforming carboplatin . Researchers should:

Q. What strategies reconcile contradictions in catalytic performance data for dirubidium tetrachloroplatinate-derived catalysts?

- Methodological Answer : Discrepancies arise from differences in synthesis conditions (e.g., pH, temperature) or characterization methods. To address this:

Q. How does electron diffraction (ED) enhance structural analysis of dirubidium tetrachloroplatinate nanocrystals compared to XRD?

- Methodological Answer : ED on instruments like the Rigaku XtaLAB Synergy-ED resolves structures for nanocrystals (<100 nm) where XRD fails due to insufficient long-range order. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.